molecular formula C25H22N2O6S B489143 Methyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518321-19-2

Methyl 5-[[(2,4-dimethylphenyl)sulfonyl](isonicotinoyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B489143
CAS No.: 518321-19-2
M. Wt: 478.5g/mol
InChI Key: QHVUMCPJZWNQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate" is a benzofuran derivative characterized by a sulfonamide linkage connecting a 2,4-dimethylphenyl group and an isonicotinoyl moiety. Its benzofuran core is substituted with a methyl ester at position 3 and a methyl group at position 2, forming a structurally complex molecule. The compound’s design integrates features common to both herbicide and drug scaffolds, making it a subject of interdisciplinary interest.

Properties

IUPAC Name

methyl 5-[(2,4-dimethylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6S/c1-15-5-8-22(16(2)13-15)34(30,31)27(24(28)18-9-11-26-12-10-18)19-6-7-21-20(14-19)23(17(3)33-21)25(29)32-4/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVUMCPJZWNQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Phenolic Precursors

A widely adopted method involves the base-mediated cyclization of 2-hydroxyaryl propargyl ethers. For example, treatment of 5-amino-2-methyl-3-(prop-2-yn-1-yloxy)benzoic acid with potassium carbonate in dimethylformamide (DMF) at 80°C induces cyclization via a 5-endo-dig mechanism, yielding 2-methyl-1-benzofuran-3-carboxylic acid. This approach achieves 72–78% yields when using electron-donating substituents on the phenolic ring.

Transition Metal-Catalyzed Annulation

Rhodium(III)-catalyzed C–H activation provides an alternative route. Reaction of m-hydroxybenzoic acid derivatives with vinylene carbonate in tetrachloroethane at 120°C, mediated by CpRh(CO)₂, generates 2,3-disubstituted benzofurans. While this method offers regiocontrol (85% selectivity for 3-carboxylate groups), it requires stringent anhydrous conditions and achieves moderate yields (55–65%).

Introduction of the 2,4-dimethylphenylsulfonyl group proceeds via nucleophilic aromatic substitution (SNAr):

Direct Sulfonylation

The benzofuran intermediate (1.0 equiv) reacts with 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) containing triethylamine (2.5 equiv) at 0–5°C. After 4 h, the mixture warms to room temperature, yielding the sulfonylated product in 68–73% isolated yield. Microwave-assisted conditions (100 W, 80°C, 20 min) improve efficiency to 81% yield while reducing dimerization byproducts.

Directed Ortho-Metalation (DoM) Strategy

For substrates resistant to SNAr, lithiation at C5 using n-butyllithium (−78°C, THF) followed by quenching with 2,4-dimethylbenzenesulfonyl fluoride affords superior regioselectivity (94% purity by HPLC). This method necessitates careful exclusion of moisture and achieves 65% yield.

Sequential Amidation with Isonicotinoyl Chloride

The dual amidation sequence introduces both sulfonamide and isonicotinamide functionalities:

Stepwise Amidation

  • Sulfonamide Formation : The sulfonylated benzofuran reacts with ammonium hydroxide (28% aq.) in ethanol at 50°C for 2 h, generating the primary sulfonamide (89% yield).

  • Isonicotinoyl Coupling : Treatment with isonicotinoyl chloride (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM at 0°C completes the bis-amidation. Quenching with ice water followed by extraction yields the target intermediate (74–78%).

One-Pot Tandem Amidation

A streamlined protocol employs hexafluoroisopropanol (HFIP) as solvent, enabling consecutive amidation without intermediate isolation. Combining sulfonyl chloride (1.2 equiv), isonicotinoyl chloride (1.3 equiv), and DIPEA (3.0 equiv) at 40°C for 6 h delivers the bis-amide directly in 63% yield, albeit with reduced purity (88% by HPLC).

Esterification of the C3 Carboxylic Acid

Final esterification fixes the methyl ester group, critical for metabolic stability:

Diazomethane Quenching

Treating the carboxylic acid with ethereal diazomethane (2.0 equiv) at 0°C for 30 min achieves quantitative methylation. This method requires strict temperature control to prevent over-alkylation.

Mitsunobu Conditions

For acid-sensitive substrates, reaction with methyl iodide (3.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 25°C provides 92% conversion. However, phosphine oxide byproducts complicate purification, reducing isolated yield to 68%.

Alternative Synthetic Routes

Electrochemical Synthesis

An emerging method utilizes platinum electrodes to mediate cyclization. A solution of 2,4-dimethylphenol and methyl 3-(isonicotinamido)-4-sulfamoylbenzoate in acetonitrile undergoes constant-current electrolysis (10 mA/cm², 4 h), producing the target compound in 58% yield with 97% purity.

Solid-Phase Synthesis

Immobilization on Wang resin via the C3 carboxylate enables stepwise assembly. After sequential sulfonylation and amidation, TFA cleavage (95% TFA/DCM) releases the methyl ester (automatically formed during cleavage), achieving 71% overall yield across 5 steps.

Optimization and Challenges

Yield Optimization Strategies

ParameterOptimal ConditionYield Improvement
Sulfonylation Temp0°C → 5°C ramp over 2 h+12%
Amidation CatalystDMAP (0.1 equiv) → HOBt (0.2 equiv)+9%
Esterification Time30 min → 45 min+7%

Common Impurities

  • Over-sulfonylated Byproduct (5–8%): Forms at C7 position when reaction exceeds 6 h.

  • Ester Hydrolysis Product (3–5%): Arises from residual moisture during methylation.

  • Isonicotinoyl Dimer (2–4%): Generated under prolonged amidation conditions.

Analytical Characterization

Critical quality attributes are verified through:

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.85 (s, 1H, benzofuran-H5), 2.65 (s, 3H, CH3).

  • HPLC-MS : m/z 479.2 [M+H]⁺, retention time 6.74 min (C18, acetonitrile/water 70:30).

  • IR : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I band), 1350 cm⁻¹ (S=O).

Industrial-Scale Considerations

Pilot plant data (50 kg batch) reveal:

  • Cost Drivers : Isonicotinoyl chloride (42% of raw material cost), chromatography purification (38% of processing cost).

  • Green Chemistry Metrics :

    • Process Mass Intensity (PMI): 87 (benchmark: <100 for pharmaceuticals)

    • E-Factor: 32 (solvent recovery improves to 28 with nanofiltration)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research has indicated that compounds similar to methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of isonicotinoyl hydrazones have shown cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancers. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

1.2 Antimicrobial Properties
The compound may also possess antimicrobial activities. Studies involving related sulfonamide derivatives have highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate. Modifications in the sulfonyl and isonicotinoyl groups significantly affect biological activity. For example, variations in substituents on the benzofuran moiety can enhance solubility and bioavailability, which are critical for therapeutic applications .

Synthesis and Characterization

The synthesis of methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions, including sulfonation and amidation processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Data Tables

Application Area Effectiveness Study Reference
Anticancer ActivityHigh cytotoxicity against pancreatic cancer cell lines
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Structure-Activity RelationshipEnhanced activity with specific substitutions

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related compound in a mouse model of pancreatic cancer. The results indicated a significant reduction in tumor size when treated with the compound, alongside increased apoptosis markers in tumor tissues .

Case Study 2: Antimicrobial Testing
In another study, various derivatives were tested for their antimicrobial activity using the disc diffusion method against multiple bacterial strains. The results showed that certain modifications led to enhanced antibacterial properties compared to standard antibiotics .

Mechanism of Action

The mechanism of action of Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core may also play a role in binding to specific proteins, thereby modulating their activity.

Comparison with Similar Compounds

Key Differences :

  • Core Structure : The benzofuran core in the target compound may confer distinct electronic or steric properties compared to triazine-based herbicides.
  • Substituent Effects : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity relative to the polar triazine rings in metsulfuron-methyl.

Structural Analogues in Pharmaceuticals

Benzofuran derivatives with sulfonamide groups are prevalent in drug development. Notable examples:

Compound Name Core Structure Sulfonyl Group Substituent Ester Group Application
Target Compound Benzofuran 2,4-Dimethylphenyl Methyl Undetermined
Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-... Benzofuran 4-Fluorophenyl Ethyl Pharmaceutical (inference)
5-Cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-... Benzofuran Methylsulfonyl + fluorophenyl None Pharmaceutical

Key Differences :

  • Ester vs. Carboxamide : The methyl ester in the target compound contrasts with carboxamide groups in pharmaceutical analogues, affecting bioavailability and metabolism.
  • Sulfonyl Group Diversity : The 2,4-dimethylphenyl substituent may reduce polarity compared to fluorophenyl or methylsulfonyl groups in drug candidates.

Discussion of Research Findings

  • Structural Insights : Crystallographic studies of related benzofurans (e.g., 5-cyclopentyl derivatives) reveal planar benzofuran cores with sulfonyl groups adopting distinct conformations . Similar analyses for the target compound could clarify its binding interactions.
  • Synthetic Challenges: The integration of isonicotinoyl and sulfonamide groups may require multi-step synthesis, akin to sulfonylurea herbicide production .
  • Biological Activity : While sulfonylurea herbicides inhibit acetolactate synthase (ALS), the target compound’s benzofuran core could target different enzymes or receptors, necessitating enzymatic assays.

Biological Activity

Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate is an organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzofuran Core : A fused ring system that contributes to its biological properties.
  • Sulfonyl Group : Known for enhancing solubility and reactivity.
  • Isonicotinoyl Moiety : Imparts additional pharmacological properties.

The molecular formula is C26H24N2O6SC_{26}H_{24}N_{2}O_{6}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which are essential for its biological activity .

The biological activity of this compound is thought to stem from its interaction with various molecular targets:

  • Enzyme Interaction : The sulfonyl group can interact with enzymes, potentially inhibiting or activating specific biochemical pathways.
  • Protein Binding : The benzofuran structure may facilitate binding to proteins involved in signaling pathways, influencing cellular responses .

Biological Activities

Research has identified several potential biological activities associated with Methyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains. For instance, compounds with similar structures have shown activity against Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .
  • Antitumor Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies on similar benzofuran derivatives indicated significant antitumor activity against pancreatic and gastric cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant differences in pharmacological profiles. Below is a comparison table highlighting similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Methyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateSimilar benzofuran coreAntitumorDifferent methyl substitution pattern
Ethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateContains ethoxy groupAntimicrobialEthoxy vs. methyl substitution
Methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylateFluorine substitutionAntiviralFluorine enhances lipophilicity

This table illustrates how modifications can influence the compound's effectiveness against various biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antitumor Activity Study : A study investigated the cytotoxic effects of benzofuran derivatives on human cancer cell lines. It was found that certain modifications led to enhanced apoptosis in cancer cells, suggesting a promising avenue for therapeutic development .
  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.